2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-thiophen-2-ylpyridazin-3-one
Description
This compound features a pyridazin-3-one core substituted at position 6 with a thiophen-2-yl group and at position 2 with a 2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl chain.
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-thiophen-2-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-18-10-9-15(17-8-4-12-25-17)20-22(18)13-19(24)21-11-3-6-14-5-1-2-7-16(14)21/h1-2,4-5,7-10,12H,3,6,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFDXPKWINNDQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-thiophen-2-ylpyridazin-3-one (hereafter referred to as Compound A ) belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
Compound A features a complex structure characterized by:
- A quinoline moiety, which is known for various pharmacological properties.
- A pyridazine ring that contributes to its biological activity.
- A thiophene substituent, enhancing its interaction with biological targets.
The molecular formula of Compound A is , with a molecular weight of approximately 286.35 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including Compound A. The following points summarize key findings:
- Mechanism of Action : Quinoline derivatives are reported to induce apoptosis in cancer cells by targeting various signaling pathways involved in cell proliferation and survival. For instance, they can inhibit the PI3K/Akt pathway, leading to increased apoptosis in tumor cells .
- Cell Line Studies : In vitro studies have shown that Compound A exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these cell lines were found to be comparable to standard chemotherapeutic agents .
- Case Study : In a study assessing the efficacy of similar quinoline derivatives, it was reported that compounds with structural similarities to Compound A induced apoptosis in MCF-7 cells with IC50 values ranging from 5 µM to 10 µM .
Antimicrobial Activity
Compound A has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : Research indicates that quinoline derivatives exhibit antibacterial and antifungal activities against a range of pathogens. For example, compounds with similar scaffolds have shown effectiveness against Gram-positive and Gram-negative bacteria .
- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values for related compounds against pathogens like Staphylococcus aureus and Escherichia coli in the range of 10–50 µg/mL .
Synthesis and Derivatives
The synthesis of Compound A typically involves multi-step reactions starting from readily available quinoline precursors. The general synthetic pathway includes:
- Formation of Quinoline Derivative : Starting from 3,4-dihydroquinoline through cyclization reactions.
- Substitution Reactions : Introducing thiophene and pyridazine functionalities via electrophilic aromatic substitution or nucleophilic addition methods.
Research Findings Summary Table
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance:
- Mechanism of Action : The compound exhibits selective targeting capabilities towards cancer cells, potentially through interactions with specific cellular pathways that regulate cell proliferation and apoptosis .
- In vitro Studies : In a study evaluating various derivatives, several compounds demonstrated significant antiproliferative activity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). Notably, some derivatives showed IC50 values as low as 1.9 µg/mL, indicating potent activity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HCT-116 | 1.9 |
| Compound B | MCF-7 | 2.3 |
| Compound C | HCT-116 | 7.52 |
Antimicrobial Activity
The compound also shows promise in antimicrobial applications:
- Antitubercular Properties : Related quinoline derivatives have been identified as effective against Mycobacterium tuberculosis, highlighting the importance of structural modifications for enhancing biological activity .
Drug Design and Synthesis
The synthesis of this compound often involves complex chemical reactions that can be optimized for better yield and purity:
- Synthetic Pathways : Researchers have developed various synthetic routes to create derivatives of this compound, utilizing methodologies such as the chemoselective Michael reaction. This approach allows for the introduction of different functional groups that may enhance biological activity .
Computational Studies
Computational modeling plays a crucial role in understanding the interactions between this compound and biological targets:
- Molecular Docking : Studies using molecular docking simulations have provided insights into how this compound interacts with specific enzymes or receptors, aiding in the rational design of more potent analogs .
Case Studies
- Synthesis and Evaluation : A series of quinoline derivatives were synthesized and evaluated for their anticancer properties, demonstrating that modifications to the core structure can significantly impact biological activity .
- In Silico Analysis : The binding interactions of synthesized compounds were analyzed using computational methods, confirming their potential as effective inhibitors for specific targets involved in cancer progression .
Comparison with Similar Compounds
Structural Analog: N-(1-(2-(Dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (Compound 26)
- Core Structure: Tetrahydroquinolin-2-one (vs. pyridazin-3-one in the target compound).
- Substituents: Thiophene-2-carboximidamide at position 6 (vs. thiophen-2-yl in the target). Dimethylaminoethyl chain on the quinoline nitrogen (vs. 2-oxoethyl linkage to dihydroquinoline in the target).
- Key Differences: The pyridazinone core in the target compound may offer distinct electronic properties compared to the saturated quinolinone in Compound 25.
Structural Analog: Adamantane-Based Ester Derivatives ()
- Core Structure : Adamantane-linked ester derivatives (e.g., 2-(adamantan-1-yl)-2-oxoethyl benzoates).
- Substituents : Chlorobenzoate or pyridinecarboxylate groups.
- Key Differences: Adamantane’s rigid, bulky structure contrasts with the planar pyridazinone-thiophene system in the target compound. Nitrogen-containing adamantane derivatives (e.g., 2p, 2q, 2r) exhibit strong anti-inflammatory effects, suggesting that nitrogen substituents enhance activity. The target compound’s dihydroquinoline and pyridazinone moieties also contain nitrogen atoms, which may similarly modulate bioactivity .
Anti-Inflammatory Potential
- Compound 26 () and nitrogen-containing adamantane derivatives () highlight the role of nitrogen-rich substituents in anti-inflammatory activity. The target compound’s dihydroquinoline and pyridazinone groups may similarly engage protein targets (e.g., cyclooxygenases or kinases) .
Antioxidant Activity
- Adamantane-based esters in demonstrate radical scavenging capabilities, particularly 2-(adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate. The thiophene moiety in the target compound could contribute analogous antioxidant effects due to its electron-rich aromatic system .
Data Table: Structural and Functional Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
